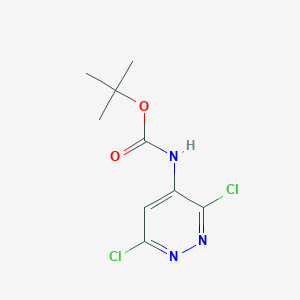

4-(Boc-amino)-3,6-dichloropyridazine

Vue d'ensemble

Description

The Boc group (tert-butoxycarbonyl) is a commonly used protecting group for amines in organic synthesis . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular geometrical parameters, vibrational frequencies, electronic properties of Boc-amino compounds have been evaluated using various levels of density functional theory (DFT) .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical and Chemical Properties Analysis

The dipole moment (μ) and first hyperpolarizability (β) values of Boc-amino compounds show that the molecule can be a good candidate as NLO material .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

4-(Boc-amino)-3,6-dichloropyridazine is a chemical intermediate often used in the synthesis of various pharmacologically active compounds. Its unique structure, featuring both amino and dichloropyridazine functionalities, makes it valuable for creating molecules with potential therapeutic effects. For instance, compounds derived from pyridazine derivatives have been explored for their cerebral protective agents due to their anti-anoxic activity, suggesting their potential in treating conditions related to oxygen deprivation in the brain (Kuno, Sakai, Sugiyama, & Takasugi, 1993). Similarly, aminopyridazine derivatives, like minaprine, have shown dual dopaminomimetic and serotoninomimetic activity profiles, indicating their use in depressive disorders (Wermuth, Schlewer, Bourguignon, Maghioros, Bouchet, Moire, Kan, Worms, & Bizière, 1989).

Anticonvulsant and Analgesic Research

Further research into pyridazine derivatives has demonstrated their potential in anticonvulsant and analgesic applications. Triazolo- and imidazopyridazinyl compounds, for instance, have shown promising results in protecting against maximal electroshock-induced seizures in mice, highlighting their potential in epilepsy treatment (Moreau, Coudert, Rubat, Vallée-Goyet, Gardette, Gramain, & Couquelet, 1998). Imidazo[1,2-b]pyridazine derivatives have been explored for their analgesic activity, providing insights into new pain management solutions (Luraschi, Arena, Sacchi, Laneri, Abignente, D'Amico, Berrino, & Rossi, 1995).

Enzyme Inhibition Studies

Compounds structurally related to this compound have also been studied for their enzyme inhibition properties. For example, the investigation of aminoguanidine's ability to inhibit semicarbazide-sensitive amine oxidase (SSAO) activity provides insights into its potential in preventing diabetic complications and advanced glycation end products formation, suggesting a broader application in metabolic disorder management (Yu & Zuo, 1997).

Neuropharmacological Research

The exploration of muscimol and thiomuscimol derivatives, including those with aminopyridazine moieties, has provided valuable information on GABA-A receptor antagonism, contributing to our understanding of convulsions and potential treatments for disorders related to GABAergic dysfunction (Melikian, Schlewer, Chambón, & Wermuth, 1992).

Mécanisme D'action

Target of Action

The boc group (tert-butyl carbamate) is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s important to note that the specific target would depend on the context in which this compound is being used, such as in the synthesis of a particular molecule or in a specific biochemical pathway.

Mode of Action

The Boc group in 4-(Boc-amino)-3,6-dichloropyridazine acts as a protecting group for the amino function. It prevents the amino group from reacting with other functional groups or reagents during a synthetic process . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . It is stable towards most nucleophiles and bases .

Biochemical Pathways

The boc group is commonly used in the synthesis of peptides and other complex organic molecules . Therefore, it can be inferred that this compound may play a role in the biochemical pathways related to these syntheses.

Pharmacokinetics

The boc group is known to be stable under a variety of conditions, which could potentially influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .

Result of Action

The primary result of the action of this compound is the protection of the amino group during synthetic processes. This allows for the selective reaction of other functional groups in the molecule without interference from the amino group . After the desired reactions have taken place, the Boc group can be removed under acidic conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Furthermore, the presence of certain reagents or catalysts can facilitate the introduction or removal of the Boc group .

Safety and Hazards

Orientations Futures

Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Propriétés

IUPAC Name |

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEQJSIBSDCKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)

![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)

![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)

![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)